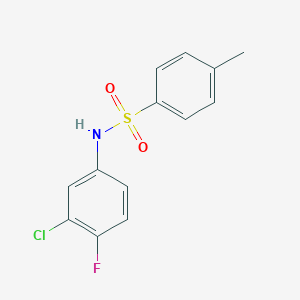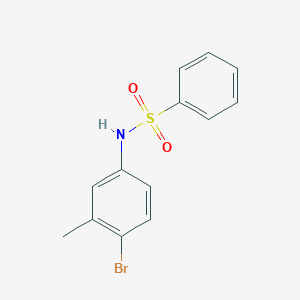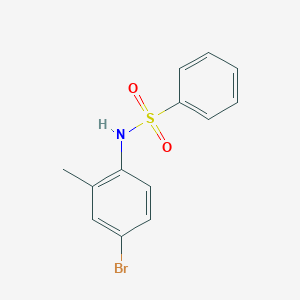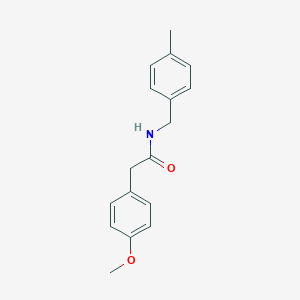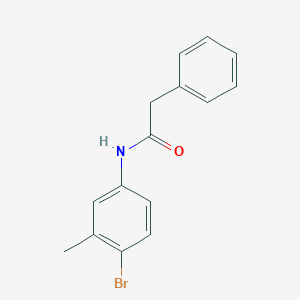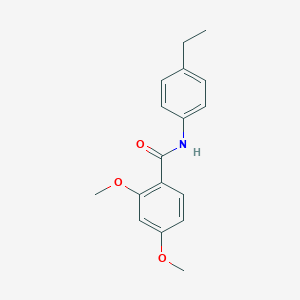
N-(4-ethylphenyl)-2,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2,4-dimethoxybenzamide, also known as 4-Ethyl-2,4-dimethoxy-N-(phenylmethyl)benzamide (EDMB), is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds and has a molecular weight of 295.38 g/mol.
Mécanisme D'action
The mechanism of action of EDMB is not fully understood, but studies suggest that it may act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis by activating caspases. EDMB has also been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
EDMB has been found to have a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, it has been shown to have antioxidant and anti-inflammatory effects. EDMB has also been found to modulate the activity of certain ion channels, which may contribute to its analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EDMB in lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to optimize its use in various applications.
Orientations Futures
There are several potential future directions for research on EDMB. One area of interest is its potential use in combination with other compounds to enhance its therapeutic effects. Another direction is to further investigate its mechanism of action and identify specific targets for its activity. Additionally, more research is needed to determine the optimal dosing and administration of EDMB for various therapeutic applications.
Méthodes De Synthèse
EDMB can be synthesized using a variety of methods, including the reaction of 4-ethylphenylamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 4-ethylphenylamine with 2,4-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
EDMB has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and pain management. Studies have shown that EDMB exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, EDMB has been investigated for its analgesic properties and has been shown to reduce pain in animal models.
Propriétés
Formule moléculaire |
C17H19NO3 |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
N-(4-ethylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H19NO3/c1-4-12-5-7-13(8-6-12)18-17(19)15-10-9-14(20-2)11-16(15)21-3/h5-11H,4H2,1-3H3,(H,18,19) |
Clé InChI |
NZCKBDCRBKNZMA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
SMILES canonique |
CCC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)
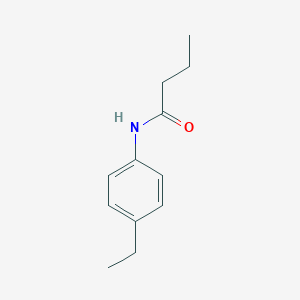
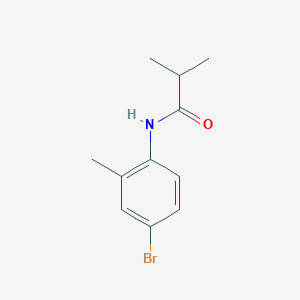
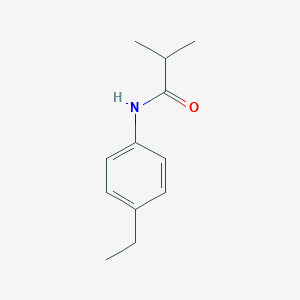
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

